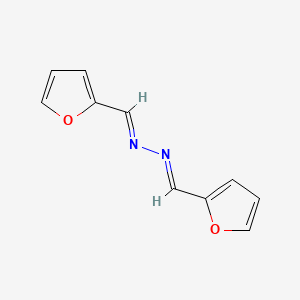

2-Furancarboxaldehyde, (2-furanylmethylene)hydrazone

説明

特性

CAS番号 |

5428-37-5 |

|---|---|

分子式 |

C10H8N2O2 |

分子量 |

188.18 g/mol |

IUPAC名 |

(E)-1-(furan-2-yl)-N-[(E)-furan-2-ylmethylideneamino]methanimine |

InChI |

InChI=1S/C10H8N2O2/c1-3-9(13-5-1)7-11-12-8-10-4-2-6-14-10/h1-8H/b11-7+,12-8+ |

InChIキー |

BLMWHISHMGJKFX-MKICQXMISA-N |

異性体SMILES |

C1=COC(=C1)/C=N/N=C/C2=CC=CO2 |

正規SMILES |

C1=COC(=C1)C=NN=CC2=CC=CO2 |

製品の起源 |

United States |

準備方法

General Synthetic Route

The preparation of 2-Furancarboxaldehyde, (2-furanylmethylene)hydrazone typically involves the condensation reaction between two equivalents of 2-furancarboxaldehyde (furfural) and one equivalent of hydrazine hydrate or hydrazine derivatives under reflux conditions in an alcoholic solvent (usually ethanol). This reaction proceeds via nucleophilic attack of hydrazine on the aldehyde carbonyl, followed by dehydration to form the hydrazone linkage.

Representative Synthesis Procedure

A representative synthesis reported in literature involves the following steps:

- Reactants :

- 2-Furancarboxaldehyde (furfural)

- Hydrazine hydrate (or hydrazine derivative)

- Solvent : Ethanol (absolute or aqueous ethanol)

- Catalyst/Acid : A few drops of glacial acetic acid to catalyze the condensation

- Conditions : Reflux for 3–4 hours

- Isolation : The product precipitates during reflux or upon cooling, is filtered, washed with ethanol, and recrystallized from hot ethanol for purification.

For example, in the synthesis of a related hydrazone ligand, N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide, furan-2-carbaldehyde was added dropwise to an ethanolic solution of 2-hydroxybenzohydrazide with glacial acetic acid and refluxed for 4 hours, yielding the hydrazone precipitate which was isolated by filtration and recrystallization.

While this example uses a substituted hydrazide, the core condensation mechanism and conditions are analogous for the preparation of 2-Furancarboxaldehyde, (2-furanylmethylene)hydrazone itself.

Reaction Scheme

$$

2 \ \text{C}4\text{H}3\text{OCHO} + \text{NH}2\text{NH}2 \rightarrow \text{C}{10}\text{H}8\text{N}2\text{O}2 + 2 \ \text{H}_2\text{O}

$$

Where:

- C4H3OCHO = 2-Furancarboxaldehyde (furfural)

- NH2NH2 = hydrazine hydrate

- Product = 2-Furancarboxaldehyde, (2-furanylmethylene)hydrazone

Detailed Research Findings and Analytical Data

Yield and Purity

- The hydrazone formation typically proceeds with high yields (80–95%) under mild reflux conditions in ethanol with acid catalysis.

- The product is often isolated as a solid precipitate, facilitating easy purification by recrystallization.

- Analytical characterization includes melting point determination, IR, NMR, and elemental analysis consistent with the hydrazone structure.

Spectroscopic Characterization

- Infrared (IR) Spectroscopy : Characteristic azomethine (C=N) stretching vibrations appear near 1580–1600 cm⁻¹, confirming hydrazone formation.

- Nuclear Magnetic Resonance (NMR) :

- $$^{1}H$$ NMR shows signals corresponding to furan ring protons and the azomethine proton typically appearing as a singlet around 8–9 ppm.

- $$^{13}C$$ NMR confirms the presence of the imine carbon and furan carbons.

- Mass Spectrometry (MS) : Molecular ion peak consistent with molecular weight 188.18 g/mol.

Crystallographic Data

- Crystal structures have been reported and deposited in databases such as the Cambridge Structural Database (CCDC 619283) showing the planar arrangement of the two furan rings linked by the hydrazone moiety.

- The compound crystallizes in a form suitable for X-ray diffraction, confirming the E,E-configuration of the hydrazone double bonds.

Summary Table of Preparation Conditions and Yields

| Parameter | Typical Value/Condition | Reference/Notes |

|---|---|---|

| Starting materials | 2-Furancarboxaldehyde, hydrazine hydrate | Commercially available |

| Solvent | Ethanol (absolute or aqueous) | Common solvent for condensation |

| Catalyst | Glacial acetic acid (few drops) | Acid catalysis promotes reaction |

| Reaction temperature | Reflux (~78 °C) | Standard reflux in ethanol |

| Reaction time | 3–4 hours | Ensures complete condensation |

| Product isolation | Filtration of precipitate, washing, recrystallization | Purification by recrystallization |

| Yield | 80–95% | High yield typical |

| Physical state | Solid (crystalline) | Confirmed by melting point and XRD |

| Analytical confirmation | IR (C=N stretch), NMR, MS, XRD | Comprehensive characterization |

化学反応の分析

Types of Reactions: 2-Furaldehyde furfurylenehydrazone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazone group into amines.

Substitution: The hydrazone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Corresponding oxides and carboxylic acids.

Reduction: Amines and related derivatives.

Substitution: Various substituted hydrazones and related compounds.

科学的研究の応用

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial potential of hydrazones, including those derived from 2-furancarboxaldehyde:

- In vitro Studies: A series of furan-substituted thiadiazolyl hydrazone derivatives were synthesized and tested against various microorganisms. Compounds derived from 2-furancarboxaldehyde exhibited significant activity against Escherichia coli, Bacillus mycoides, and Candida albicans, with some compounds outperforming established antimicrobial agents .

- Antitubercular Activity: Research indicates that certain hydrazones synthesized from furanyl aldehydes demonstrate potent activity against Mycobacterium tuberculosis. For example, compounds synthesized via mechanochemical methods showed good activity against this pathogen, suggesting their potential as anti-tubercular agents .

Antioxidant Activity

Hydrazones derived from 2-furancarboxaldehyde have also been evaluated for their antioxidant properties. The mechanochemical synthesis route not only improves yields but also enhances the biological activity of the resulting compounds. These derivatives have been shown to possess strong antioxidant capabilities, which can be beneficial in preventing oxidative stress-related diseases .

Mechanochemical Synthesis of Hydrazones

A study conducted on the mechanochemical synthesis of hydrazones involving 2-furancarboxaldehyde reported the successful formation of several derivatives with high yields. The study emphasized the efficiency of using a planetary ball mill for synthesizing these compounds, which allowed for rapid reactions at room temperature .

Antimicrobial Evaluation

In a comprehensive evaluation of antimicrobial activities, a series of new furan-substituted thiadiazolyl hydrazone derivatives were tested against selected pathogens. The results indicated that specific derivatives showed remarkable efficacy against resistant strains of bacteria and fungi, highlighting their potential as new antimicrobial agents .

Summary Table of Applications

作用機序

The mechanism of action of 2-furaldehyde furfurylenehydrazone involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence enzymatic activities and other biochemical pathways. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress responses and other cellular processes .

類似化合物との比較

2-Furancarboxaldehyde, 5-nitro-, ((5-nitro-2-furanyl)methylene)hydrazone

- Molecular Formula : C₁₀H₆N₄O₆

- Molecular Weight : 278.18 g/mol

- Melting Point : 240–241°C

- Applications : Used as a pesticide and insecticide due to its nitro group, which enhances electrophilic reactivity and antimicrobial potency .

- Toxicity: Not explicitly reported, but nitro groups often correlate with higher toxicity in similar compounds .

Nitrofurazone (5-Nitro-2-furaldehyde semicarbazone)

- Molecular Formula : C₆H₆N₄O₄

- Molecular Weight : 198.14 g/mol

- Applications : A nitrofuran antibiotic used topically for bacterial infections. The nitro group enables DNA damage in pathogens .

- Toxicity: Known to cause carcinogenicity in prolonged use, leading to restricted applications in some regions .

Aryl-Hydrazone Derivatives

2-Furancarboxaldehyde, 2-(2,4-dinitrophenyl)hydrazone (DNPH Derivative)

2-Furancarboxaldehyde Phenylhydrazone

- Molecular Formula : C₁₁H₁₀N₂O

- Molecular Weight : 186.21 g/mol

- Reactivity : Studied for its kinetic behavior in condensation reactions; substituents on the phenyl ring alter reaction rates .

Thiazole- and Benzimidazole-Functionalized Hydrazones

2-[(2E)-2-(2-Furylmethylene)hydrazino]-5-phenyl-1,3-thiazol-4(5H)-one

5-(6-Nitro-1H-benzimidazol-2-yl)-2-(4,5-dihydro-4-oxo-2-thiazolyl)hydrazone

- Molecular Formula : C₁₅H₁₀N₆O₄S

- Molecular Weight : 370.34 g/mol

- Applications : Explored in oncology research for targeting DNA in cancer cells .

Key Research Findings and Trends

Bioactivity Enhancement : Introduction of electron-withdrawing groups (e.g., nitro) increases antimicrobial potency but often elevates toxicity .

Structural Stability : Higher melting points in nitro and DNPH derivatives correlate with improved stability for industrial applications .

Analytical Utility : Hydrazones like the DNPH derivative are pivotal in quantifying aldehydes in environmental and biological samples .

Toxicity Trade-offs : While the target compound shows promising antifungal activity, its low LD₅₀ necessitates careful handling .

生物活性

2-Furancarboxaldehyde, (2-furanylmethylene)hydrazone is a hydrazone derivative that has garnered attention for its potential biological activities. Hydrazones, characterized by the presence of a C=N bond, are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent research findings.

Synthesis and Structural Properties

The synthesis of 2-Furancarboxaldehyde, (2-furanylmethylene)hydrazone typically involves the reaction of 2-furancarboxaldehyde with hydrazine derivatives. The resulting compound features a furan ring, which enhances its reactivity and biological potential.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of hydrazones, including 2-Furancarboxaldehyde, (2-furanylmethylene)hydrazone. Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains.

- Case Study 1 : A study reported that hydrazone derivatives demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 32 to 64 μg/mL against Staphylococcus aureus and Escherichia coli .

- Case Study 2 : Another investigation into hydrazones indicated that compounds similar to 2-Furancarboxaldehyde showed zones of inhibition ranging from 10 to 24 mm when tested against Bacillus subtilis and Pseudomonas aeruginosa .

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|---|

| Hydrazone A | S. aureus | 21 | 50 |

| Hydrazone B | E. coli | 20 | 64 |

| Hydrazone C | P. aeruginosa | 22 | 32 |

Anticancer Activity

The anticancer potential of hydrazones has also been explored. Some derivatives have shown cytotoxic effects against various cancer cell lines.

- Case Study : In vitro studies demonstrated that certain hydrazones induced apoptosis in cancer cells, with one compound exhibiting a cytotoxicity rate of approximately 40% at a concentration of 75 µM .

Other Biological Activities

Beyond antimicrobial and anticancer effects, hydrazones are reported to possess anti-inflammatory and analgesic properties. The mechanisms underlying these activities often involve the modulation of inflammatory pathways and the inhibition of certain enzymes.

Toxicological Profile

While exploring the biological activities, it is crucial to consider the toxicological aspects. Studies indicate that compounds like 2-Furancarboxaldehyde can exhibit toxicity through various exposure routes, including inhalation and dermal absorption . Understanding these profiles is essential when considering therapeutic applications.

Q & A

Q. What are the standard synthetic routes for preparing 2-Furancarboxaldehyde, (2-furanylmethylene)hydrazone, and how do reaction conditions influence yield?

The synthesis typically involves the condensation of 2-furancarboxaldehyde with hydrazine derivatives under controlled conditions. For example, hydrazone formation is achieved by reacting the aldehyde with phenylhydrazine in aqueous ethanol, followed by recrystallization to purify the product . Solvent choice (e.g., 20% aqueous ethanol) and catalyst selection (e.g., Lewis acids for analogous compounds) significantly impact reaction kinetics and purity. Pre-purification of reagents (e.g., redistillation) is critical to minimize side reactions like esterification .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Key techniques include:

- NMR spectroscopy : To confirm hydrazone formation via shifts in imine protons (δ 8–9 ppm) and furan ring protons.

- IR spectroscopy : Identification of C=N stretching (~1600 cm⁻¹) and aldehyde C=O absorption (~1700 cm⁻¹).

- Mass spectrometry : Molecular ion peaks (e.g., m/z 188.20 for C₁₀H₈N₂O₂) validate molecular weight .

- HPLC : For purity assessment, especially when detecting trace by-products .

Q. How is this compound utilized in spectrophotometric determination of metal ions?

Hydrazones like 2-furanylmethylene derivatives act as chelating agents for transition metals (e.g., Cu²⁺). The method involves forming a colored complex in solution, with absorbance measured at specific wavelengths (e.g., 450–500 nm for Cu²⁺). Optimizing pH (e.g., 4–6) and ligand-to-metal ratios ensures selectivity and sensitivity .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this hydrazone in nucleophilic addition reactions?

The electron-withdrawing nature of the furan ring enhances the electrophilicity of the imine group, facilitating nucleophilic attack. Computational studies (e.g., DFT) can model charge distribution and transition states. Experimental evidence from analogous compounds shows that substituents on the hydrazine moiety alter reaction rates by modulating electron density .

Q. How do researchers interpret toxicity data discrepancies across studies, and what models are appropriate for safety assessments?

Toxicity data (e.g., LD₅₀ values) vary due to differences in administration routes (intraperitoneal vs. intravenous) and animal models. For instance, murine studies report LD₅₀ values of 180 mg/kg (iv) and LDLo of 125 mg/kg (ip) . Cross-species extrapolation requires caution, and in vitro cytotoxicity assays (e.g., cell viability tests) complement in vivo data to refine risk assessments.

Q. What computational strategies predict the compound’s interactions with biological targets?

Molecular docking and MD simulations can model binding affinities with enzymes or receptors. For example, hydrazones may inhibit metalloenzymes by coordinating active-site metal ions. Validation via comparative binding energy (COMBINE) analysis improves prediction accuracy .

Q. How should researchers resolve contradictions in spectroscopic data from different databases?

Cross-referencing with authoritative databases (e.g., NIST Chemistry WebBook) is essential. Discrepancies in IR or NMR peaks may arise from solvent effects or impurities. Multi-technique validation (e.g., GC-MS alongside NMR) and peer-reviewed literature comparisons ensure data reliability .

Q. What role does this compound play in metabolite profiling, and how is its expression quantified in biological systems?

In metabolomics, 2-furancarboxaldehyde derivatives are detected via GC-MS or LC-MS/MS. For example, differential expression in Salacca sumatrana arillus was quantified using fold-change analysis and VIP scores, revealing its role in color formation . Isotopic labeling (e.g., ¹³C) tracks metabolic pathways in vivo.

Methodological Notes

- Synthesis Optimization : Use continuous flow reactors for scalable production, though industrial methods remain proprietary .

- Safety Protocols : Adopt PPE (gloves, masks) and fume hoods during synthesis, referencing OSHA guidelines for aldehyde handling .

- Data Reporting : Include CAS registry numbers (e.g., 34995-74-9 for structural analogs) and InChIKeys (e.g., FWTFCJFGBSEGFO-UHFFFAOYSA-N) for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。